Sodium N-tetradecanoyl-L-valinate
Overview
Description
Sodium N-tetradecanoyl-L-valinate is a surfactant derived from amino acids, specifically valine. It is known for its biodegradability and low toxicity, making it an attractive option for various industrial and domestic applications. This compound is part of the N-acyl amino acid surfactants family, which are valued for their ability to form micelles and other self-assembled structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium N-tetradecanoyl-L-valinate can be synthesized through the acylation of L-valine with tetradecanoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the valine and tetradecanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium N-tetradecanoyl-L-valinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield L-valine and tetradecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Ion-exchange resins or solutions containing the desired cation.
Major Products:
Hydrolysis: L-valine and tetradecanoic acid.
Oxidation: Carboxylic acids or ketones derived from the alkyl chain.
Substitution: Sodium is replaced by another cation, forming a new salt.
Scientific Research Applications
Sodium N-tetradecanoyl-L-valinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other nanostructures due to its ability to stabilize colloidal dispersions.
Biology: Employed in the study of membrane proteins and liposomes, as it can mimic the natural lipid environment.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers due to its surfactant properties
Mechanism of Action
The primary mechanism of action of Sodium N-tetradecanoyl-L-valinate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with lipid bilayers, enhancing the permeability of membranes and facilitating the transport of molecules across them. The molecular targets include lipid membranes and hydrophobic compounds, while the pathways involved are related to micelle formation and membrane interaction .
Comparison with Similar Compounds
- Sodium N-dodecanoyl-L-valinate
- Sodium N-hexadecanoyl-L-valinate
- Sodium N-octadecanoyl-L-valinate
Comparison: Sodium N-tetradecanoyl-L-valinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to form stable micelles and interact with lipid membranes. Compared to shorter or longer alkyl chain analogs, this compound offers optimal properties for applications requiring moderate hydrophobic interactions and effective surfactant behavior .
Properties
IUPAC Name |
sodium;(2S)-3-methyl-2-(tetradecanoylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23;/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23);/q;+1/p-1/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZXDXQVDXVCCC-FERBBOLQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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